1-Ethyl-5-phenyl-2-imidazolidinethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Resminostat hydrochloride is an orally administered histone deacetylase inhibitor. It has shown potential as a novel therapy for a broad spectrum of oncology indications, both as a monotherapy and in combination with other anti-cancer drugs . This compound is particularly selective for class I, IIb, and IV histone deacetylase enzymes, with a pronounced specificity toward inhibiting the protein histone deacetylase 6, which is active in metastasis .
Preparation Methods
The synthesis of resminostat hydrochloride involves several steps. The preferred IUPAC name for resminostat is (2E)-3-(1-{4-[(dimethylamino)methyl]benzene-1-sulfonyl}-1H-pyrrol-3-yl)-N-hydroxyprop-2-enamide Industrial production methods are not extensively detailed in public literature, but the synthesis generally follows standard organic synthesis protocols involving multiple reaction steps and purification processes .
Chemical Reactions Analysis
Resminostat hydrochloride undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are less common for resminostat hydrochloride due to its stable structure.
Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino group.
Hydrolysis: The hydroxamic acid moiety can be hydrolyzed under acidic or basic conditions. Common reagents used in these reactions include strong acids or bases for hydrolysis and specific catalysts for substitution reactions.
Scientific Research Applications
Resminostat hydrochloride has been extensively studied for its applications in various fields:
Chemistry: It is used as a model compound for studying histone deacetylase inhibition.
Biology: The compound is used to study gene expression regulation and cell differentiation.
Medicine: Resminostat hydrochloride is being investigated for its potential in treating various cancers, including cutaneous T-cell lymphoma, hepatocellular carcinoma, and Hodgkin’s lymphoma
Mechanism of Action
Resminostat hydrochloride exerts its effects by inhibiting histone deacetylase enzymes, leading to the accumulation of acetylated histones and non-histone proteins. This results in changes in gene expression levels in tumor cells and the deregulation of pathways involved in cell differentiation, such as WNT signaling . The compound also enhances the immunogenicity of tumors by increasing natural killer cell recognition and killing, and by increasing the expression and presentation of tumor-associated antigens .
Comparison with Similar Compounds
Resminostat hydrochloride is unique due to its selectivity for class I, IIb, and IV histone deacetylase enzymes, particularly histone deacetylase 6 . Similar compounds include:
Pracinostat: Another histone deacetylase inhibitor with a broader range of enzyme inhibition.
Vorinostat: A histone deacetylase inhibitor used in the treatment of cutaneous T-cell lymphoma.
Panobinostat: A potent histone deacetylase inhibitor used in combination with other drugs for treating multiple myeloma.
Resminostat hydrochloride stands out due to its specific activity against histone deacetylase 6, which is crucial in metastasis, making it a promising candidate for cancer therapy .
Properties
CAS No. |
186424-03-3 |
---|---|
Molecular Formula |
C11H14N2S |
Molecular Weight |
206.31 g/mol |
IUPAC Name |
1-ethyl-5-phenylimidazolidine-2-thione |
InChI |
InChI=1S/C11H14N2S/c1-2-13-10(8-12-11(13)14)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,12,14) |
InChI Key |
QYRDJEMXRZWICF-UHFFFAOYSA-N |
SMILES |
CCN1C(CNC1=S)C2=CC=CC=C2 |
Canonical SMILES |
CCN1C(CNC1=S)C2=CC=CC=C2 |
Synonyms |
1-Ethyl-5-phenyl-2-imidazolidinethione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.